5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of compounds related to "5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione" often involves multistep chemical reactions that yield highly specific and functionalized molecules. For instance, unsymmetrical organoboron complexes containing imidazolidine moieties have been synthesized, demonstrating strong UV-Vis absorptions and fluorescence, indicating potential for bioorthogonal chemistry applications (Garre et al., 2019).
Molecular Structure Analysis
The structural analysis of compounds like "5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione" often employs X-ray diffraction (XRD) and DFT calculations to elucidate their conformation and electronic properties. For instance, a related molecule, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, was synthesized and its structure confirmed by XRD, revealing insights into its favored tautomer isomer structure and high thermal stability (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound class can lead to various derivatives with potential biological activities. For example, reaction with isothiocyanates yielded novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the compound's versatility in forming diverse chemical structures with potential antimicrobial properties (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of "5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione" and its derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on this compound are not directly provided, related research emphasizes the importance of solubility and thermal stability for pharmaceutical intermediates, highlighting the relevance of these properties for application development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, define the compound's potential applications in medicinal chemistry and material science. For example, the synthesis and antimicrobial activity of thiazolidine derivatives indicate the compound's utility in developing new antimicrobial agents (Prakash et al., 2011).
Scientific Research Applications
Novel Research Strategies of Hydantoin Derivatives
Hydantoin, or imidazolidine-2,4-dione, is a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological and pharmacological activities. Hydantoins and their derivatives are involved in therapeutic and agrochemical applications, highlighting their significance in drug discovery. The Bucherer-Bergs reaction is emphasized for hydantoin synthesis, showcasing the method's efficiency in creating important natural products and potential therapeutics. This demonstrates the hydantoin scaffold's importance in synthesizing compounds with medical applications, possibly including derivatives like the one (Shaikh et al., 2023).
Pharmacophore Design of Kinase Inhibitors
Compounds with a substituted imidazole scaffold serve as selective inhibitors for the p38 mitogen-activated protein kinase, which plays a significant role in releasing pro-inflammatory cytokines. This research underlines the potential of imidazole scaffolds in designing kinase inhibitors, suggesting a broader application scope for similar compounds in treating inflammation-related diseases (Scior et al., 2011).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazoles, are recognized for their diverse biological properties. This review highlights the therapeutic patent literature describing the applications of pyrazolines in various activities, indicating the scaffold's pharmacological relevance. Such findings suggest the potential utility of closely related compounds, like the one mentioned, in pharmaceutical applications (Shaaban et al., 2012).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a significant role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries. This review focuses on the application of such catalysts in synthesizing structurally complex compounds, highlighting the potential for creating bioactive molecules, possibly including innovative derivatives of imidazolidine-2,4-diones (Parmar et al., 2023).
properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c19-12-8-6-11(7-9-12)15-14(16-17(24)21-18(25)20-16)10-23(22-15)13-4-2-1-3-5-13/h1-10,16H,(H2,20,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWYPLPWGUMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C4C(=O)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349772 |
Source
|
Record name | 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione | |
CAS RN |
484049-04-9 |
Source
|
Record name | 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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